molecular formula C19H21N5O3S B12008852 2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-75-3

2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Cat. No.: B12008852
CAS No.: 624725-75-3
M. Wt: 399.5 g/mol
InChI Key: ODMGLQPHAOHXPU-UDWIEESQSA-N
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Description

2,3-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with methoxy groups, a triazole ring, and an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as an ethoxyphenyl-substituted nitrile.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiol reagents under basic conditions.

    Condensation with 2,3-Dimethoxybenzaldehyde: The final step involves the condensation of the synthesized triazole derivative with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding amine.

    Substitution: The methoxy groups on the benzaldehyde moiety can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors and antimicrobial agents. The triazole ring is known for its bioactivity, and modifications to the benzaldehyde and sulfanyl groups can enhance these properties.

Medicine

Medicinally, compounds containing the triazole ring and hydrazone linkage have shown promise in the treatment of various diseases, including cancer and infectious diseases. Research is ongoing to explore the therapeutic potential of this compound and its derivatives.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The hydrazone linkage may also play a role in binding to biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
  • 2-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
  • 4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Uniqueness

The uniqueness of 2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and sulfanyl groups provides opportunities for diverse chemical transformations and potential enhancements in bioactivity compared to similar compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial applications

Biological Activity

2,3-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a hybrid compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure

The compound consists of a benzaldehyde moiety with two methoxy groups and a hydrazone linkage to a triazole ring substituted with an ethoxyphenyl and a sulfanyl group. This unique structure is believed to contribute to its varied biological effects.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of hydrazone derivatives. For instance, compounds similar to 2,3-dimethoxybenzaldehyde hydrazones have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The structure-activity relationship (SAR) indicates that modifications in substituents can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA3.91 µg/mL
Compound BE. coli5.12 µg/mL
Compound CBacillus subtilis2.50 µg/mL

Anticancer Activity

Research indicates that hydrazone derivatives exhibit promising anticancer properties. For example, studies have reported that related compounds can inhibit the proliferation of various cancer cell lines with low IC50 values, suggesting potent anticancer activity.

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)
Compound DHepG20.77
Compound EMCF-70.632
Compound FLN-2291.25

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies have shown that certain hydrazone derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cell lines.

Table 3: Cytotoxicity Results

Compound NameNormal Cell LineIC50 (µM)Cancer Cell LineIC50 (µM)
Compound GHEK-293>100H156310
Compound HBALB/3T3>100A54915

The mechanisms by which these compounds exert their biological effects often involve enzyme inhibition and interaction with cellular pathways. For instance, some hydrazones have been identified as strong inhibitors of laccase enzymes, which play a role in fungal growth and plant disease resistance.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various hydrazone derivatives demonstrated their effectiveness against resistant strains of bacteria. The research highlighted that structural modifications significantly influenced their antibacterial potency.
  • Anticancer Potential : Another investigation focused on the antiproliferative effects of similar compounds on human cancer cell lines, revealing that certain hydrazones could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Properties

CAS No.

624725-75-3

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N5O3S/c1-4-27-15-10-8-13(9-11-15)18-21-22-19(28)24(18)23-20-12-14-6-5-7-16(25-2)17(14)26-3/h5-12,23H,4H2,1-3H3,(H,22,28)/b20-12+

InChI Key

ODMGLQPHAOHXPU-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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